2-cyano-N-(4-sulfamoylphenyl)acetamide
Overview
Description
2-Cyano-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C9H9N3O3S . It has an average mass of 239.251 Da and a monoisotopic mass of 239.036469 Da . This compound is also known by its IUPAC name, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One of the most common methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a cyano group (-CN), a sulfamoyl group (-SO2NH2), and a phenyl group (C6H5) attached to an acetamide group (CH3CONH2) . The InChI code for this compound is 1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, such as this compound, are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 215-216 degrees Celsius .Scientific Research Applications
Synthon in Heterocyclic Synthesis
2-Cyano-N-(4-sulfamoylphenyl)acetamide has been extensively researched as a versatile building block in heterocyclic synthesis. It is particularly valuable for the synthesis of polyfunctionalized heterocyclic compounds. This compound demonstrates significant reactivity, making it an essential synthon in various chemical reactions (Gouda, 2014).
Antimicrobial Agent Development
Research has explored the use of this compound in the development of novel antimicrobial agents. For example, it has been used in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, which have shown promise as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Research
Several studies have investigated the potential of derivatives of this compound in anticancer research. For instance, its derivatives have been tested for cytotoxic activity against various cancer cell lines, revealing some compounds with significant potential (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Anti-Inflammatory and Antipyretic Studies
This compound has also been explored for its anti-inflammatory and antipyretic properties. Studies have synthesized novel 2(1H)-pyridone molecules using 2-cyano-N-(4-hydroxyphenyl)acetamide, a related compound, which displayed promising results in in-vitro and in-vivo examinations for anti-inflammatory and antipyretic characteristics (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).
Genotoxic Impurity Synthesis
In pharmaceutical chemistry, this compound is used in the synthesis of genotoxic impurities, such as in the production of Escitalopram Oxalate. Research includes developing methods to synthesize these impurities and quantify their presence in pharmaceutical compounds (Katta, Rao, Mosesbabu, Rao, Malati, & Sasikala, 2017).
Properties
IUPAC Name |
2-cyano-N-(4-sulfamoylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSWUJWQROLSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368234 | |
Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32933-40-7 | |
Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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